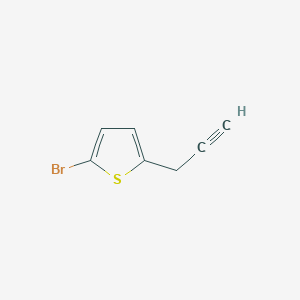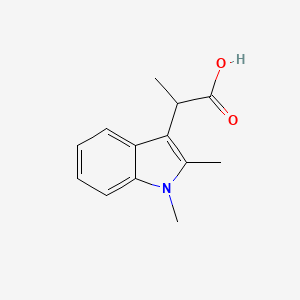![molecular formula C12H11F2NO B13589981 N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13589981.png)
N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide is a novel benzamide derivative that has garnered attention in the pharmaceutical industry due to its promising biological properties. This compound features a unique spirocyclic structure with two fluorine atoms, which enhances its stability and reactivity.
Preparation Methods
The synthesis of N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol followed by further chemical modifications . The reaction conditions typically include the use of difluorocarbene precursors and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve scalable and diastereoselective synthetic approaches to ensure high yield and purity .
Chemical Reactions Analysis
N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the spirocyclic structure can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules due to its unique spirocyclic structure and fluorine atoms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It shows promise as a pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure and fluorine atoms enhance its binding affinity to target proteins, leading to the modulation of biological pathways. This compound may inhibit or activate enzymes, receptors, or other proteins involved in disease processes.
Comparison with Similar Compounds
N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide can be compared with other similar compounds, such as:
4,4-difluorospiro[2.2]pentan-1-yl derivatives: These compounds share the same spirocyclic structure but differ in the functional groups attached to the spirocyclic core.
Non-fluorinated analogs: These compounds lack the fluorine atoms, resulting in different chemical and biological properties.
2,2-difluorinated analogs: These compounds have fluorine atoms at different positions, leading to variations in stability and reactivity.
This compound stands out due to its unique combination of spirocyclic structure and fluorine atoms, which contribute to its enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C12H11F2NO |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-(2,2-difluorospiro[2.2]pentan-5-yl)benzamide |
InChI |
InChI=1S/C12H11F2NO/c13-12(14)7-11(12)6-9(11)15-10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) |
InChI Key |
UJRMYDSZJZOINI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC2(F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)





![tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13589936.png)



![rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride](/img/structure/B13589948.png)
![4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B13589952.png)

